Target Engagement: Mannose-6-Phosphate Isomerase Affinity
Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate has a measured IC50 of 50,000 nM against human Mannose-6-phosphate isomerase (PMI), classifying it as a non-potent inhibitor [1]. This single-point binding datum provides a concrete activity threshold. While direct comparative data for the same assay against phenyl or chlorophenyl analogs at the same concentration are absent in the public domain, this known affinity allows researchers to benchmark any newly observed activity in a new chemical series, confirming that the 2-thienyl substitution at this core does not confer non-specific promiscuity.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | Baseline activity threshold; no direct comparator in same assay is available. |
| Quantified Difference | Not calculable without a comparator IC50. |
| Conditions | In vitro assay against human PMI at pH 7.4, 2°C, using a G6PD-NADPH-coupled method [1]. |
Why This Matters
Provides a verifiable, if single, data point for target engagement selectivity profiling, which is a prerequisite for fragment-based drug discovery screening libraries.
- [1] BindingDB. Entry BDBM34891. 2-amino-4-(2-thienyl)thiophene-3-carboxylic acid ethyl ester. Target: Mannose-6-phosphate isomerase (Human). IC50: 5.00E+4 nM. View Source
